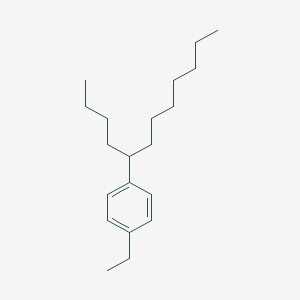
1-(Dodecan-5-YL)-4-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dodecan-5-YL)-4-ethylbenzene is an organic compound characterized by a benzene ring substituted with a dodecyl group at the 5th position and an ethyl group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dodecan-5-YL)-4-ethylbenzene typically involves the alkylation of ethylbenzene with a dodecyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
[ \text{C}_2\text{H}_5\text{C}6\text{H}4 + \text{C}{12}\text{H}{25}\text{X} \xrightarrow{\text{AlCl}_3} \text{C}_2\text{H}_5\text{C}6\text{H}4\text{C}{12}\text{H}{25} + \text{HX} ]
Where ( \text{X} ) is a halogen (e.g., chlorine or bromine).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reactants and catalysts is crucial for achieving high selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dodecan-5-YL)-4-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dodecan-5-yl-4-ethylbenzoic acid.
Reduction: Formation of 1-(dodecan-5-yl)-4-ethylcyclohexane.
Substitution: Formation of 1-(dodecan-5-yl)-4-ethyl-2-chlorobenzene.
Wissenschaftliche Forschungsanwendungen
1-(Dodecan-5-YL)-4-ethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Dodecan-5-YL)-4-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic dodecyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The ethylbenzene moiety can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Dodecan-5-YL)-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(Dodecan-5-YL)-4-propylbenzene: Similar structure but with a propyl group instead of an ethyl group.
1-(Dodecan-5-YL)-4-isopropylbenzene: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
1-(Dodecan-5-YL)-4-ethylbenzene is unique due to the specific combination of the dodecyl and ethyl groups, which confer distinct physical and chemical properties. This combination affects the compound’s solubility, reactivity, and interaction with biological systems, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
68639-89-4 |
|---|---|
Molekularformel |
C20H34 |
Molekulargewicht |
274.5 g/mol |
IUPAC-Name |
1-dodecan-5-yl-4-ethylbenzene |
InChI |
InChI=1S/C20H34/c1-4-7-9-10-11-13-19(12-8-5-2)20-16-14-18(6-3)15-17-20/h14-17,19H,4-13H2,1-3H3 |
InChI-Schlüssel |
RMALPAFWMSTGKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CCCC)C1=CC=C(C=C1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


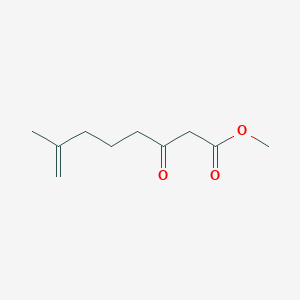
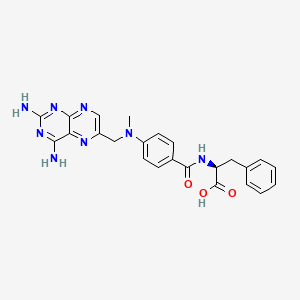
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
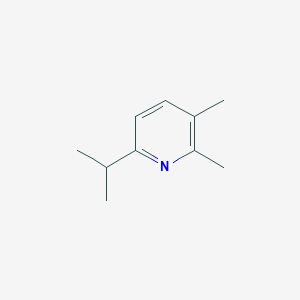
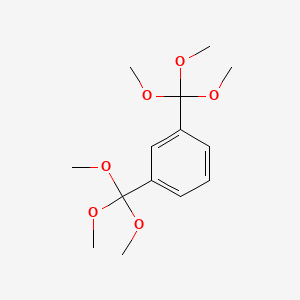
![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
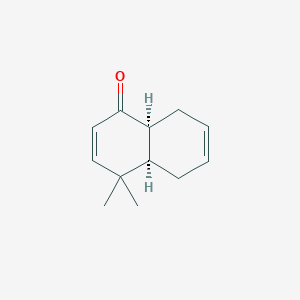
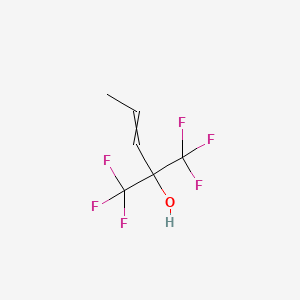
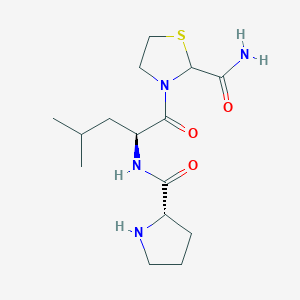

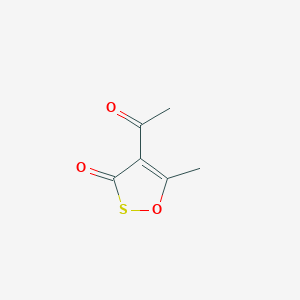
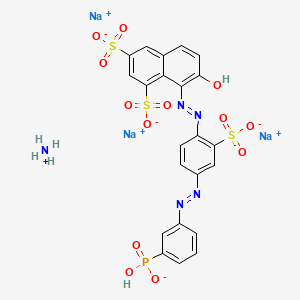
![1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane](/img/structure/B14478610.png)
